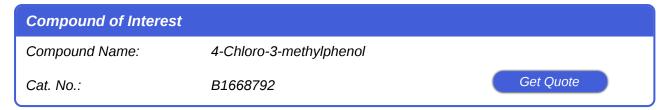


Spectral Analysis of 4-Chloro-3-methylphenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Chloro-3-methylphenol** (CAS No: 59-50-7), a compound with applications as an antiseptic and preservative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for **4-Chloro-3-methylphenol**, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.12	d	1H	Ar-H
~6.71	d	1H	Ar-H
~6.65	dd	1H	Ar-H
~5.15	S	1H	-OH
2.29	S	3H	-СНз

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1][2]

Chemical Shift (δ) ppm	Assignment
151.4	С-ОН
137.52	С-СН3
129.92	Ar-CH
126.30	Ar-CH
123.3	C-Cl
117.88	Ar-CH
20.5	-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3500	Strong, Broad	O-H stretch (phenolic)
~3000-3100	Medium	C-H stretch (aromatic)
~2850-2960	Medium	C-H stretch (methyl)
~1600	Medium	C=C stretch (aromatic ring)
~1470	Medium	C-H bend (methyl)
~1200	Strong	C-O stretch (phenol)
~1100	Strong	C-Cl stretch
~800-900	Strong	Ar-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented here is for Electron Ionization (EI) Mass Spectrometry.

m/z	Relative Intensity (%)	Assignment
144	32	[M+2] ⁺ (presence of ³⁷ Cl isotope)
142	100	[M] ⁺ (Molecular ion, presence of ³⁵ Cl)
107	80	[M-CI] ⁺
77	24	[C ₆ H ₅] ⁺

The presence of a significant M+2 peak at m/z 144, with an intensity of approximately one-third of the molecular ion peak at m/z 142, is characteristic of a molecule containing one chlorine atom. The base peak is the molecular ion, indicating a relatively stable molecule under EI conditions. The major fragment at m/z 107 corresponds to the loss of a chlorine atom.



Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like **4-Chloro-3-methylphenol**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of 4-Chloro-3-methylphenol.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - Acquire the ¹³C NMR spectrum, typically with proton decoupling.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).



• Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Place a small amount (1-2 mg) of 4-Chloro-3-methylphenol and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press.
 - Apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

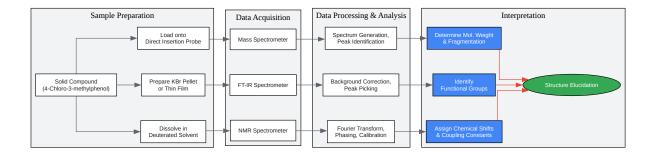
- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used. A small amount of 4-Chloro-3-methylphenol is placed in a capillary tube at the tip of the probe.
 - The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
- Ionization and Analysis:
 - The sample is vaporized by heating the probe.
 - In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).



- This causes the molecules to ionize and fragment.
- The resulting positive ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - The separated ions are detected, and their abundance is recorded.
 - A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.



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A generalized workflow for the spectral analysis of a chemical compound.



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